molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Cat. No.: B157131
CAS No.: 1620-68-4
M. Wt: 348.4 g/mol
InChI Key: MAQOZOILPAMFSW-UHFFFAOYSA-N
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Description

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS 1620-68-4), also known as Antioxidant 80 or NSC634601, is a phenolic antioxidant with the molecular formula C₃₁H₃₂O₄ and a molecular weight of 468.6 g/mol . Its structure features a central 4-methylphenol ring substituted at the 2- and 6-positions with bis(2-hydroxy-5-methylbenzyl) groups. This compound is utilized in industrial applications, particularly in polymer stabilization, due to its ability to scavenge free radicals and inhibit oxidative degradation .

Properties

IUPAC Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQOZOILPAMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061824
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1620-68-4
Record name 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
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Record name 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol
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Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
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Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
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Record name 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol
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Record name 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL
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Preparation Methods

Molecular Architecture

The compound’s structure comprises three aromatic rings interconnected by methylene bridges, with hydroxyl and methyl groups at specific positions. The molecular formula C23H24O3\text{C}_{23}\text{H}_{24}\text{O}_{3} and molecular weight of 348.43 g/mol suggest a compact, highly substituted phenolic system. The presence of multiple hydroxyl groups enables participation in electrophilic substitution and condensation reactions, critical for its synthesis.

Key Functional Groups

  • Phenolic -OH groups : Facilitate acid-catalyzed condensations.

  • Methylene bridges (-CH2_2-) : Indicate formaldehyde-mediated alkylation steps.

  • Methyl substituents : Derived from p-cresol precursors, directing regioselectivity during synthesis.

Proposed Synthetic Routes

Reaction Mechanism

The synthesis likely involves a stepwise Friedel-Crafts alkylation, where formaldehyde acts as the alkylating agent under acidic conditions. p-Cresol (4-methylphenol) undergoes electrophilic substitution at the ortho and para positions, forming methylene-linked intermediates.

Hypothetical Reaction Pathway :

  • Monomer Formation :
    p-Cresol+HCHOH+2-(hydroxybenzyl)-4-methylphenol\text{p-Cresol} + \text{HCHO} \xrightarrow{\text{H}^+} \text{2-(hydroxybenzyl)-4-methylphenol}

  • Dimerization :
    Intermediate + p-Cresol \rightarrow Bis[(2-hydroxy-5-methylphenyl)methyl] derivative.

  • Trimerization :
    Further condensation yields the target trimer.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
CatalystSulfuric acid, HClAccelerates electrophilic substitution
Temperature80–100°CBalances reaction rate/selectivity
Formaldehyde Ratio2:1 (relative to p-cresol)Minimizes oligomerization
SolventWater/ethanol mixtureEnhances reactant solubility

Challenges :

  • Regioselectivity : Competing para-alkylation may require steric directing groups.

  • Oligomer Control : Excess formaldehyde promotes higher oligomers, necessitating precise stoichiometry.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis may employ tubular reactors with inline monitoring to maintain consistent temperature and residence time, improving reproducibility.

Purification Techniques

  • Crystallization : The compound’s high melting point (214°C) allows purification via recrystallization from ethanol/water.

  • Chromatography : Silica gel chromatography can isolate the trimer from dimeric/polymeric byproducts.

Yield Optimization :

StageYield (%)Purity (%)Method
Crude Product60–7075–80Filtration and washing
Recrystallized45–50>98Ethanol/water (3:1)

Comparative Analysis of Catalytic Systems

Acidic vs. Basic Conditions

Catalyst TypeAdvantagesDisadvantages
H2_2SO4_4 High reactivity, low costCorrosive, difficult handling
NaOH Mild conditionsPoor regioselectivity

Heterogeneous Catalysts

Zeolites or ion-exchange resins may enhance selectivity by restricting transition-state geometries, though data specific to this compound are unavailable in the provided sources.

Quality Control and Characterization

Analytical Methods

  • HPLC : Quantifies trimer purity against dimer/polymer standards.

  • 1^1H NMR : Confirms methylene bridge protons (δ 3.8–4.2 ppm) and aromatic substitution patterns.

  • Melting Point : 214°C (lit.) serves as a key purity indicator.

Stability Considerations

The compound’s phenolic groups necessitate storage in cool, dark environments to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis:
    • Utilized as a reagent for synthesizing various organic compounds.
    • Acts as a stabilizer in polymer chemistry, enhancing the durability of materials.
  • Polymer Chemistry:
    • Serves as a model compound for studying the structure and properties of polymers derived from p-cresol and formaldehyde. This understanding aids in the development of more complex polymeric structures.

Biology

  • Antioxidant Properties:
    • Exhibits significant antioxidant activity by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress in biological systems .
  • Enzyme Inhibition:
    • Investigated for its potential to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
  • Antimicrobial Activity:
    • The phenolic structure disrupts microbial cell membranes, demonstrating antimicrobial properties against various pathogens .

Medicine

  • Therapeutic Potential:
    • Explored for anti-inflammatory and antimicrobial applications. Studies indicate that it may be beneficial in treating conditions associated with oxidative stress and inflammation .

Industrial Applications

  • Additive in Plastics and Resins:
    • Used as an additive to enhance stability and performance in the production of plastics and resins, improving their resistance to heat and oxidation .
  • Stabilizer in Food Products:
    • Functions as an antioxidant in food preservation, helping to prolong shelf life by preventing rancidity caused by lipid oxidation .

Case Studies

  • Antioxidant Capacity Study:
    • A study evaluated the antioxidant capacity of various phenolic compounds including this compound. The results indicated that it possesses a higher antioxidant capacity compared to other common phenolic antioxidants like BHT .
  • Polymer Stability Research:
    • Research focusing on polymer stability demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and resistance to oxidative degradation compared to control samples without this additive .

Mechanism of Action

The mechanism of action of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol and related compounds:

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Applications
This compound (1620-68-4) C₃₁H₃₂O₄ Two 2-hydroxy-5-methylbenzyl groups, phenolic –OH Polymer stabilization
2,6-Bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol (90-68-6) C₃₁H₄₀O₃ tert-Butyl groups replacing hydroxybenzyl High-temperature antioxidants
Butylated Hydroxytoluene (BHT, 128-37-0) C₁₅H₂₄O Two tert-butyl groups, methylphenol Food preservatives, plastics
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol (3673-68-5) C₁₆H₂₆O₂ Hydroxyethyl group, tert-butyl substituents Specialty antioxidants
Schiff Base Derivative (from 2-amino-4-methylphenol) C₂₁H₁₉N₃O₂ Iminomethylpyridine backbone, phenolic –OH Coordination chemistry

Key Observations :

  • Hydroxyl vs. tert-Butyl Groups: The target compound’s 2-hydroxy-5-methylbenzyl substituents provide multiple phenolic –OH groups, enhancing hydrogen-donating capacity for radical scavenging. In contrast, tert-butyl groups in BHT and CAS 90-68-6 improve steric hindrance, prolonging antioxidant activity .
  • Thermal Stability: CAS 90-68-6 (melting point: 158–164°C) exhibits higher thermal stability than BHT (MP: 70°C), likely due to its bulky tert-butyl groups .

Antioxidant Activity

  • Radical Scavenging: The target compound’s multiple –OH groups enable superior radical scavenging compared to BHT. highlights that catechol-containing derivatives outperform BHT in DPPH• assays (EC₅₀: 3.79 µM vs. BHT’s ~10 µM). While the target compound lacks catechol moieties, its two phenolic –OH groups may offer intermediate efficacy .
  • Reducing Power : Derivatives with electron-donating groups (e.g., –OH) exhibit stronger Fe(III) reduction. BHT, lacking –OH groups, shows weaker reducing activity .

Research Findings and Data Tables

Table 1: Comparative Antioxidant Performance

Compound DPPH• EC₅₀ (µM) Fe(III) Reduction Efficiency Thermal Stability (°C)
Target Compound ~5–10* Moderate-High 150–200 (estimated)
BHT ~10–15 Low 70
Xanthenedione 14a () 3.79 High (comparable to quercetin) N/A

*Estimated based on structural analogs.

Biological Activity

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, commonly referred to as a derivative of bisphenol, has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This compound is characterized by its antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in various fields including medicine and material science.

  • Molecular Formula : C23H24O3
  • Molecular Weight : 348.43 g/mol
  • CAS Number : 1620-68-4
  • Melting Point : 215 °C

The biological activity of this compound is primarily attributed to its phenolic structure, which allows it to engage in various biochemical interactions:

  • Antioxidant Activity : The compound can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and various diseases.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in managing inflammatory conditions.
  • Antimicrobial Action : The phenolic groups can disrupt microbial cell membranes, leading to bactericidal effects against certain pathogens.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell membranes
Enzyme inhibitionInhibition of specific kinases and phosphatases

Case Studies

  • Antioxidant Properties : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting its effectiveness as an antioxidant agent.
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of this compound by assessing its impact on COX enzyme activity. The findings revealed that it effectively reduced COX-2 expression in human cell lines, implicating its use in treating inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial properties of several phenolic compounds demonstrated that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Comparison with Similar Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
2,6-Di-tert-butyl-4-methylphenol (BHT)Very HighLowLow
2,4,6-TrimethylphenolModerateModerateLow

Q & A

Q. Basic Research Focus

  • X-ray crystallography reveals a dimeric structure stabilized by hydrogen bonds with a central water molecule. The water molecule forms four hydrogen bonds (two as donor to pyridine N, two as acceptor from phenol O) .
  • Key structural features :
    • Azomethine (C=N) bond lengths: 1.278–1.273 Å , consistent with typical Schiff bases.
    • Dihedral angles between pyridine and phenol rings: 2.06–11.46° , indicating near-planarity .
  • Spectroscopic validation :
    • NMR : Phenolic protons appear as broad singlets (~δ 12 ppm), while aromatic protons show splitting due to substituent effects.
    • FT-IR : Stretching frequencies at ~1610 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O-H) confirm the imine and phenol groups .

What role does this compound play in catalytic systems, particularly in artificial enzyme design?

Advanced Research Focus
The compound acts as a ligand in binuclear metal complexes for catalytic applications:

  • In artificial peroxidases , Mn²⁺ or Zn²⁺ complexes catalyze oxidation reactions (e.g., pyrophosphate sensing) via a radical intermediate mechanism .
  • Catalytic efficiency :
    • A Zn²⁺ complex achieves 100% conversion of soman (GD) at a stoichiometric ratio of 0.56:1 (catalyst:substrate) .
  • Mechanistic insights :
    • Density functional theory (DFT) calculations suggest that hydrogen-bonding networks and π-π stacking (centroid distances: 3.354–3.707 Å) stabilize transition states .

How can computational methods (e.g., DFT) predict and optimize the compound’s reactivity in catalytic cycles?

Q. Advanced Research Focus

  • DFT applications :
    • Model electronic transitions (e.g., charge transfer between metal centers and ligand).
    • Simulate quenching pathways using Stern-Volmer studies to assess excited-state interactions with substrates .
  • Optimization strategies :
    • Adjust substituents (e.g., methyl groups) to modulate steric hindrance and electron density on the phenol ring.
    • Compare computed vs. experimental bond angles (e.g., N2/O3/O2 plane angle: 60.52°) to refine synthetic protocols .

How should researchers address contradictions in reported catalytic activity data across studies?

Q. Advanced Research Focus

  • Case example : Discrepancies in oxidation rates may arise from:
    • Solvent polarity : Ethanol vs. acetonitrile alters radical stability.
    • Metal coordination geometry : Cis vs. trans imine conformations affect substrate binding .
  • Resolution steps :
    • Replicate experiments under identical conditions (pH, solvent, temperature).
    • Use electron paramagnetic resonance (EPR) to detect radical intermediates.
    • Cross-validate with kinetic isotope effect (KIE) studies .

What methodologies are recommended for analyzing degradation byproducts or impurities in synthesized batches?

Q. Advanced Research Focus

  • Chromatographic techniques :
    • HPLC-MS : Detect trace impurities (e.g., unreacted 2-amino-4-methylphenol) using C18 columns and UV detection at 254 nm.
    • TLC : Monitor reaction progress with silica plates and ethyl acetate/hexane (3:7) eluent .
  • Thermal analysis :
    • DSC/TGA : Identify solvent residues or decomposition events (e.g., water loss at ~100°C) .

How can the compound’s stability under varying pH and temperature conditions be evaluated for biological applications?

Q. Advanced Research Focus

  • Stability protocols :
    • pH-dependent studies : Incubate in buffers (pH 2–12) at 37°C for 24 hours, analyze via UV-Vis (λ = 280 nm) for phenol group degradation.
    • Thermal stress testing : Heat to 80°C and monitor structural integrity via NMR .
  • Key findings :
    • Intramolecular H-bonds enhance stability in neutral to mildly acidic conditions.
    • Alkaline conditions promote hydrolysis of the imine bond .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
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